Methyl Ester vs. Ethyl Ester: Calculated Lipophilicity (XLogP3-AA) Comparison
The methyl ester (CAS 1547029-60-6) exhibits a calculated XLogP3-AA value of 1.6 [1], whereas the ethyl ester analog (CAS 387390-66-1) has a higher computed lipophilicity (XLogP3-AA ≈ 2.1) [2]. This 0.5 log unit difference corresponds to an approximately 3.2-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, protein binding, and chromatographic retention behavior in downstream drug discovery workflows.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | Ethyl 2-(2-nitrothiophen-3-yl)acetate (CAS 387390-66-1): XLogP3-AA ≈ 2.1 |
| Quantified Difference | ΔXLogP3-AA ≈ -0.5 (methyl ester ~3.2-fold less lipophilic) |
| Conditions | PubChem-computed XLogP3-AA (version 3.0, 2019 release) |
Why This Matters
A 0.5 logP difference directly impacts the compound's suitability for specific assay conditions (aqueous vs. lipid-rich) and guides selection of the optimal ester for early-stage medicinal chemistry campaigns.
- [1] PubChem. Methyl 2-(2-nitrothiophen-3-yl)acetate, CID 75366243 (XLogP3-AA = 1.6). NCBI, 2026. View Source
- [2] PubChem. Ethyl 2-(2-nitrothiophen-3-yl)acetate, CID 21799769 (XLogP3-AA ≈ 2.1). NCBI, 2026. View Source
